

"Succinimide, N-(morpholinomethyl)-" CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Succinimide, N-(morpholinomethyl)-
Cat. No.:	B3366185

[Get Quote](#)

Technical Guide: N-(Morpholinomethyl)succinimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N-(morpholinomethyl)succinimide, a derivative of the succinimide heterocyclic ring system. Succinimide and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.^{[1][2]} This document consolidates available chemical data, outlines a general synthetic protocol, and discusses the potential pharmacological relevance of this compound class, with a focus on providing a resource for professionals in drug discovery and development.

While a specific CAS number for the parent compound "N-(morpholinomethyl)succinimide" (IUPAC name: 1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione) is not readily available in public databases, this guide will utilize data for the closely related isomer, 3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione, for which chemical and physical properties have been computed and are available through PubChem (CID 129638505).^[3] It is important to note that substituted versions of N-(morpholinomethyl)succinimide, such as N-(Morpholinomethyl)-2-

phenylsuccinimide (CAS: 3780-76-5) and N-Morpholinomethyl-3-bromophenylsuccinimide (CAS: 89703-07-1), have been assigned unique CAS numbers.[4][5]

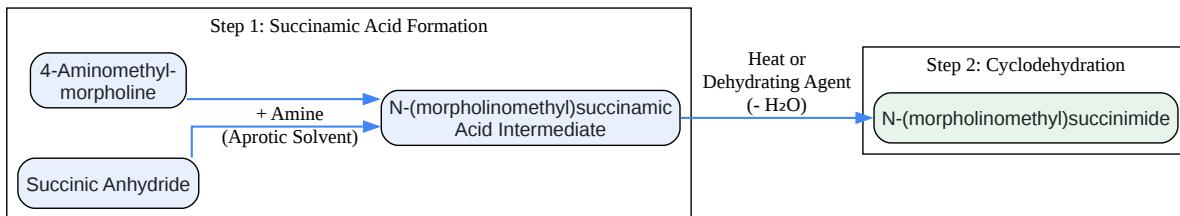
Chemical and Physical Properties

The following table summarizes the computed chemical and physical properties for 3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione.

Property	Value	Source
IUPAC Name	3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione	PubChem
Molecular Formula	C ₉ H ₁₄ N ₂ O ₃	[3]
Molecular Weight	198.22 g/mol	[3]
Monoisotopic Mass	198.10044231 Da	[3]
Topological Polar Surface Area	58.6 Å ²	[3]
Heavy Atom Count	14	[3]
Formal Charge	0	[3]
Complexity	248	[3]
Isotope Atom Count	0	[3]
Defined Atom Stereocenter Count	0	[3]
Undefined Atom Stereocenter Count	1	[3]
Defined Bond Stereocenter Count	0	[3]
Undefined Bond Stereocenter Count	0	[3]
Covalently-Bonded Unit Count	1	[3]
Compound Is Canonicalized	Yes	[3]
XLogP3	-1.3	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	2	[3]

Experimental Protocols

General Synthesis of N-Substituted Succinimides


The synthesis of N-substituted succinimides, including N-(morpholinomethyl)succinimide, can be achieved through a two-step process involving the reaction of succinic anhydride with a primary amine, followed by cyclodehydration.[6][7]

Step 1: Formation of the Succinamic Acid Intermediate

- Dissolve succinic anhydride in a suitable aprotic solvent (e.g., chloroform, diethyl ether, or toluene).
- Slowly add an equimolar amount of the desired primary amine (in this case, 4-aminomethylmorpholine) to the solution at room temperature with constant stirring.
- The reaction is typically exothermic and results in the precipitation of the corresponding N-substituted succinamic acid.
- The intermediate can be isolated by filtration and washed with a cold solvent.

Step 2: Cyclodehydration to the Succinimide

- The isolated succinamic acid is then subjected to cyclodehydration to form the imide ring. This can be achieved through several methods:
 - Thermal Dehydration: Heating the succinamic acid at a high temperature (e.g., 120°C) can induce cyclization with the elimination of water.[6]
 - Chemical Dehydration: Refluxing the succinamic acid in the presence of a dehydrating agent, such as acetic anhydride or a polyphosphate ester, in a suitable solvent.[6][7]
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

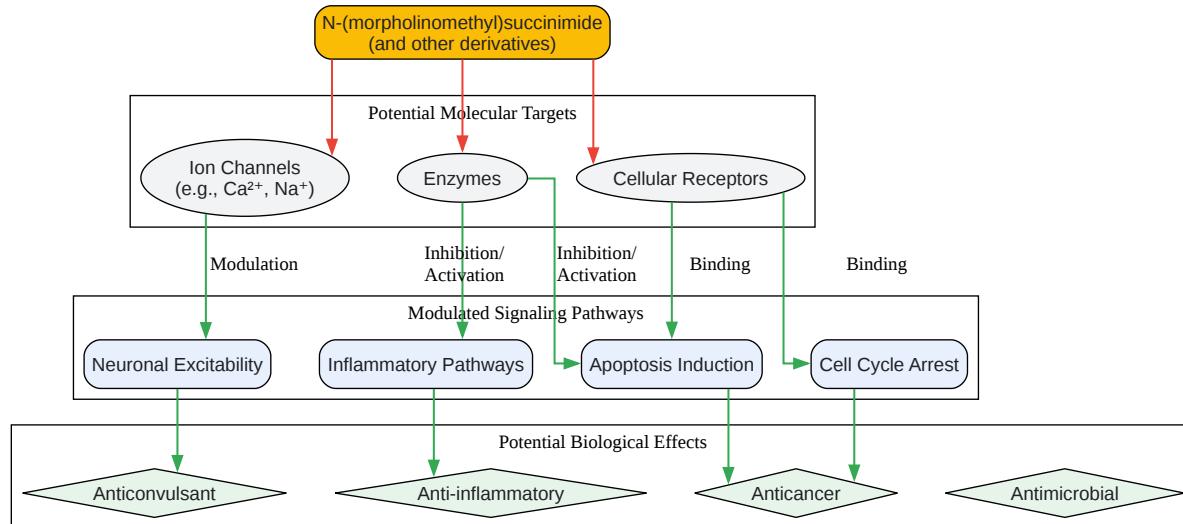
[Click to download full resolution via product page](#)

General Synthetic Pathway for N-(morpholinomethyl)succinimide.

Biological Activity and Potential Applications

Succinimide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.^{[1][2]} While specific biological data for N-(morpholinomethyl)succinimide is limited in the public domain, the activities of related compounds suggest potential areas of interest for drug discovery and development.

- **Anticonvulsant Activity:** Several succinimide derivatives, such as ethosuximide, are used clinically as anticonvulsant drugs.^[8] Their mechanism of action often involves the modulation of ion channels in the brain.
- **Anticancer Activity:** Numerous studies have reported the cytotoxic and pro-apoptotic effects of novel succinimide derivatives against various cancer cell lines.^[9] The proposed mechanisms can include the activation of stress signaling pathways and the induction of apoptosis.^[9]
- **Anti-inflammatory and Analgesic Effects:** Research has indicated that certain N-substituted succinimides possess anti-inflammatory and analgesic properties.
- **Antimicrobial Activity:** The succinimide scaffold has been incorporated into molecules exhibiting antibacterial and antifungal activities.^[10]


The morpholine moiety is also a common functional group in many approved drugs and is known to improve pharmacokinetic properties such as solubility and metabolic stability. The combination of the succinimide pharmacophore with a morpholine ring in N-(morpholinomethyl)succinimide makes it an interesting candidate for further investigation in various therapeutic areas.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for N-(morpholinomethyl)succinimide has not been elucidated. However, based on the known activities of other succinimide derivatives, potential molecular targets could include:

- Ion Channels: As seen with anticonvulsant succinimides, voltage-gated calcium or sodium channels could be potential targets.
- Enzymes: The succinimide ring can interact with the active sites of various enzymes, leading to their inhibition.
- Signaling Cascades: As demonstrated in some anticancer succinimides, these compounds can modulate cellular signaling pathways involved in apoptosis and cell proliferation, such as the MAPK signaling pathway.^[9]

Further research, including in vitro and in vivo studies, is necessary to determine the specific biological targets and signaling pathways affected by N-(morpholinomethyl)succinimide.

[Click to download full resolution via product page](#)

Potential Mechanisms and Biological Effects of Succinimide Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Morpholinomethyl-succinimid | C9H14N2O3 | CID 129638505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(Morpholinomethyl)-2-phenylsuccinimide | 3780-76-5 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Succinimide - Wikipedia [en.wikipedia.org]
- 9. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Succinimide, N-(morpholinomethyl)-" CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3366185#succinimide-n-morpholinomethyl-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com